2-Methylthio-5-hydroxyquinoline
Description
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methylsulfanylquinolin-5-ol |
InChI |
InChI=1S/C10H9NOS/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h2-6,12H,1H3 |
InChI Key |
UEXXDIBIFQGOCI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=C1)C(=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-methylthio-5-hydroxyquinoline as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). Research indicates that derivatives of hydroxyquinoline can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial and Antifungal Properties
The compound exhibits significant antibacterial and antifungal activities. It has been tested against several pathogenic strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Studies have suggested that 2-methylthio-5-hydroxyquinoline derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. The chelation ability of the compound aids in metal ion homeostasis, which is crucial in preventing neurotoxicity associated with metal overload .
Chemical and Material Science Applications
Fluorescent Sensors
The chelating properties of 2-methylthio-5-hydroxyquinoline enable its use in developing fluorescent sensors for detecting metal ions in environmental samples. Its ability to form stable complexes with various metal cations facilitates the design of sensitive detection systems for pollutants like lead and mercury .
Organic Light Emitting Diodes (OLEDs)
In materials science, derivatives of hydroxyquinoline are utilized as electron transport materials in OLEDs due to their favorable electronic properties. Research indicates that incorporating such compounds can enhance the efficiency and stability of OLED devices .
Environmental Applications
Metal Ion Chelation
The compound's strong chelation ability allows it to be used in remediation processes for heavy metal contamination in soil and water. By binding to toxic metals, it can help reduce their bioavailability and toxicity, thus mitigating environmental pollution .
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of 2-methylthio-5-hydroxyquinoline on HeLa cells, it was found that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure. The study utilized a series of concentration gradients to determine IC50 values, providing quantitative insights into its potency against cancer cells .
Case Study 2: Fluorescent Sensing
A recent investigation focused on the development of a fluorescent sensor based on 2-methylthio-5-hydroxyquinoline for detecting aluminum ions. This study demonstrated that the sensor exhibited a linear response to aluminum concentrations ranging from 0.1 to 10 μM, with a detection limit as low as 50 nM. The sensor's selectivity was confirmed through competitive binding assays with other metal ions .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal | Anticancer agents | Significant reduction in cancer cell viability |
| Antibacterial agents | Effective against multiple pathogenic strains | |
| Neuroprotective agents | Potential for Alzheimer's treatment | |
| Chemical Science | Fluorescent sensors | High sensitivity for metal ion detection |
| OLED materials | Improved efficiency in light-emitting devices | |
| Environmental Science | Heavy metal remediation | Reduces bioavailability of toxic metals |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Methylthio-5-hydroxyquinoline with structurally related quinoline and heterocyclic derivatives:
Substituent Position and Bioactivity
- Positional Effects: The placement of substituents significantly impacts bioactivity. For example, 5-hydroxyquinoline derivatives (e.g., 5-amino-8-hydroxyquinoline) exhibit metal-chelating properties useful in treating neurodegenerative diseases , whereas 2-methylthio substitution in quinolines may enhance binding to sulfur-dependent enzymes .
- Electronic Effects: Electron-withdrawing groups (e.g., -F in 2-Fluoro-5-(methylthio)pyridine) increase electrophilicity, favoring nucleophilic substitution reactions . In contrast, electron-donating groups (e.g., -OH, -SCH₃) stabilize aromatic systems and modulate redox potentials .
Research Findings and Contrasts
- Contradictory Substituent Effects : While methylthio groups generally enhance membrane permeability, excessive lipophilicity can reduce aqueous solubility, limiting efficacy in hydrophilic environments . This contrasts with pyridine-based analogs (e.g., 2-Fluoro-5-(methylthio)pyridine), where fluorine’s electronegativity balances solubility and reactivity .
- Biological Targets: Hydroxyquinolines with amino groups (e.g., 5-amino-8-hydroxyquinoline) target metal-ion-dependent pathways, whereas methylthio derivatives may inhibit cysteine proteases or kinases .
Q & A
Q. What safety protocols are recommended for handling 2-Methylthio-5-hydroxyquinoline?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
